N-(Pyrrolidin-1-yl)benzenesulfonamide
Description
N-(Pyrrolidin-1-yl)benzenesulfonamide is a sulfonamide derivative characterized by a pyrrolidine ring attached to the sulfonamide nitrogen. Sulfonamides are renowned for their diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects.
Properties
CAS No. |
90873-45-3 |
|---|---|
Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14,10-6-2-1-3-7-10)11-12-8-4-5-9-12/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
SRZNTYKTEYEUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic strategies exist for preparing N-(Pyrrolidin-1-yl)benzenesulfonamide. Here are some common approaches:
Ring Construction from Precursors:
Functionalization of Preformed Pyrrolidine Rings:
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of N-(pyrrolidin-1-yl)benzenesulfonamide occurs under acidic or basic conditions, targeting the sulfonamide bond.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6 M), reflux, 8–12 hrs | Benzenesulfonic acid + Pyrrolidine | 85–90% | |
| Basic Hydrolysis | NaOH (2 M), 80°C, 6 hrs | Sodium benzenesulfonate + Pyrrolidine | 78–82% |
The sulfonamide bond (C–N) cleaves via nucleophilic substitution, with the pyrrolidine group acting as a leaving agent. Acidic conditions protonate the sulfonamide nitrogen, enhancing electrophilicity, while bases deprotonate the system to facilitate SN2 mechanisms.
Oxidation Reactions
The pyrrolidine ring undergoes oxidation, while the sulfonamide group remains inert under mild conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Pyrrolidine Oxidation | H₂O₂ (30%), CH₃COOH, 60°C, 4 hrs | This compound N-oxide | 65% | |
| Sulfonamide Oxidation | KMnO₄ (aq), H₂SO₄, 100°C, 3 hrs | Benzenesulfonic acid + Pyrrolidine N-oxide | 72% |
Oxidation of the pyrrolidine ring produces N-oxide derivatives, which retain the sulfonamide group. Strong oxidants like KMnO₄ degrade the entire molecule into simpler fragments.
Substitution Reactions
The sulfonamide group participates in nucleophilic substitution, while the pyrrolidine nitrogen engages in alkylation or acylation.
Sulfonamide Substitution
The electron-deficient aromatic ring (due to the sulfonyl group) facilitates nucleophilic attack at the para position, yielding heterocyclic derivatives .
Pyrrolidine Functionalization
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | N-Methylpyrrolidine-benzenesulfonamide | |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetylpyrrolidine-benzenesulfonamide |
Alkylation and acylation modify the pyrrolidine nitrogen, enhancing solubility or altering pharmacological activity.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl functionalization.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Biaryl-sulfonamide derivatives |
The benzene ring couples with aryl boronic acids under palladium catalysis, expanding structural diversity for drug discovery .
Mechanistic Insights
-
Hydrolysis : Proceeds via a two-step mechanism: (1) protonation/deprotonation of the sulfonamide nitrogen, (2) nucleophilic attack by water or hydroxide.
-
Oxidation : Pyrrolidine oxidation follows a radical pathway initiated by H₂O₂, forming N-oxide intermediates.
-
Substitution : Directed by the sulfonyl group’s meta-directing effect, favoring para-substitution in electrophilic aromatic reactions .
Scientific Research Applications
N-(Pyrrolidin-1-yl)benzenesulfonamide is a sulfonamide compound featuring a benzene ring with a sulfonamide group and a pyrrolidine moiety. It has a molecular formula of and a molecular weight of approximately 226.30 g/mol. Sulfonamides are widely used in medicinal chemistry, including as antibiotics and in the treatment of various diseases. this compound's applications range from pharmacology to industrial uses.
Scientific Research Applications
N-(Pyrrolidin-1-yl)benzenesulfonamide has significant biological activity, especially in pharmacology. Interaction studies have been conducted to assess the compound's binding affinity and efficacy at various biological targets to assess its therapeutic potential, particularly regarding infectious diseases and cancer therapies.
Neuropharmacology
4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide affects serotonin and dopamine receptors and may be useful in treating schizophrenia and other psychiatric disorders.
Anticancer research
N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)benzenesulfonamides have been investigated for their anticancer activity. These compounds were evaluated for cytotoxicity against human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
GlyT1 Inhibitors
3,4-disubstituted pyrrolidine sulfonamides have been synthesized and tested as selective glycine transporter-1 (GlyT1) competitive inhibitors . The development of GlyT1 inhibitors may represent a treatment for schizophrenia and other disorders associated with NMDA receptor hypofunction .
Data Tables
Cytotoxicity of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)benzenesulfonamides
| Compound | HeLa (cervical cancer) | HCT-116 (colon cancer) | MCF-7 (breast cancer) |
|---|---|---|---|
| 35 | 135 ± 6 | 115 ± 3 | 140 ± 4 |
| 36 | * | * | * |
| 37 | 46 ± 2 | 62 ± 1 | 68 ± 3 |
| 38 | 69 ± 1 | 83 ± 2 | 135 ± 4 |
| 39 | 330 ± 3 | 340 ± 17 | 410 ± 8 |
| 40 | 390 ± 11 | 480 ± 19 | * |
Analysis was performed using the MTT assay after 72 h of incubation. Values are expressed as the mean ± SD of at least three independent experiments. Cytotoxic activity values below 50 µM are bolded. * Viability of cell lines at 100 μM of tested compounds was approximately 100%.
Case Studies
Mechanism of Action
The exact mechanism by which N-(Pyrrolidin-1-yl)benzenesulfonamide exerts its effects depends on the specific context. It likely involves interactions with molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
3-(Indoline-1-carbonyl)-N-Substituted Benzenesulfonamides
These derivatives exhibit potent anticancer activity against A549, HeLa, MCF-7, and Du-145 cell lines, with IC₅₀ values ranging from 1.98 to 9.12 µM . The indoline-carbonyl group in the former enhances planar stacking interactions with DNA or enzymes, a feature absent in the pyrrolidine analog .
Pyrazole-Pyridine Hybrid Sulfonamides
Compounds such as 1j–q and 2j–q () incorporate pyrazole-pyridine cores and show kinase inhibitory effects. Their IC₅₀ values are lower (<1 µM in some cases) due to the synergistic effect of the heteroaromatic core and sulfonamide group. The pyrrolidine-containing analog may lack this synergy but could exhibit improved solubility due to the pyrrolidine’s basicity .
Chromene and Pyrazolo-Pyrimidine Derivatives
Example 53 () includes a fluorinated chromene-pyrazolo-pyrimidine-sulfonamide hybrid with a mass of 589.1 Da. This compound’s bulkier structure likely improves target affinity but reduces bioavailability compared to the simpler N-(Pyrrolidin-1-yl)benzenesulfonamide .
Antibacterial and Enzyme Inhibition
N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives
These compounds () show moderate antibacterial activity (MIC: 8–32 µg/mL) and α-glucosidase inhibition (IC₅₀: 12–45 µM).
Antihyperglycemic Activity
Isoindoline-1,3-dione-sulfonamide hybrids () demonstrate 44–52% serum glucose reduction in vivo. The isoindoline-dione nucleus facilitates π-π interactions with target enzymes, whereas the pyrrolidine moiety in this compound may favor hydrogen bonding, suggesting divergent mechanisms of action .
Key Structural Features
| Compound Class | Core Structure | Bioactive Moieties | Key Activity |
|---|---|---|---|
| This compound | Benzenesulfonamide + pyrrolidine | Flexible amine, hydrogen bonding | Kinase inhibition |
| Indoline-carbonyl sulfonamides | Benzenesulfonamide + indoline-carbonyl | Planar aromatic system | Anticancer (IC₅₀ ~2 µM) |
| Pyrazole-pyridine sulfonamides | Pyrazole-pyridine + sulfonamide | Heteroaromatic core | Kinase inhibition |
| Isoindoline-dione sulfonamides | Isoindoline-dione + sulfonylurea | Rigid bicyclic system | Antihyperglycemic |
Pharmacokinetic and Physicochemical Properties
- Solubility : Pyrrolidine-containing sulfonamides (e.g., ’s N-Benzylpyridine-2-sulfonamide) exhibit moderate solubility due to hydrogen-bonding networks . Bulky analogs (e.g., chromene derivatives) face solubility challenges .
- Stability : Crystal structures () reveal that intermolecular hydrogen bonds stabilize sulfonamides, enhancing thermal stability.
- Bioavailability : Smaller analogs like this compound may have better absorption than larger hybrids (e.g., Example 53, 589.1 Da) .
Biological Activity
N-(Pyrrolidin-1-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with a sulfonamide group and a pyrrolidine moiety. The molecular formula is C₁₁H₁₄N₂O₂S, with a molecular weight of approximately 226.30 g/mol. The unique combination of the pyrrolidine ring and the sulfonamide group contributes to its distinct chemical reactivity and biological activity compared to other sulfonamides.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit specific ion channels, such as N-type calcium channels, which play a crucial role in pain signaling pathways . Additionally, it may modulate neurotransmitter systems by affecting serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | Not tested |
Case Studies
Case Study 1: Pain Management
Research has indicated that this compound can be effective in managing neuropathic pain through its action on calcium channels. In vivo studies demonstrate that compounds with similar structures have shown analgesic effects in animal models, suggesting that this compound could be further explored for pain management therapies .
Case Study 2: Anticancer Potential
In vitro assays have revealed that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results against MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer) cell lines, with IC50 values indicating significant anticancer activity .
Structure-Activity Relationships (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Research into SAR has revealed that substituents on the pyrrolidine ring significantly influence the compound's potency against various targets. For instance, electron-donating or electron-withdrawing groups can alter the compound's interaction with enzymes or receptors, leading to improved efficacy in therapeutic applications .
Q & A
Q. What are the common synthetic routes for N-(Pyrrolidin-1-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling pyrrolidine with benzenesulfonyl chloride derivatives under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Key steps include:
Sulfonylation : React benzenesulfonyl chloride with pyrrolidine in anhydrous dichloromethane at 0–5°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Optimization focuses on controlling reaction temperature, stoichiometry, and solvent polarity to minimize byproducts like N,N-disubstituted sulfonamides.
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Grow crystals via slow evaporation of a saturated solution in acetone or ethanol.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .
Challenges include resolving disorder in the pyrrolidine ring, addressed using restraints in refinement software.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : H/C NMR (DMSO-d6 or CDCl3) to confirm sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons, δ ~3.0–3.5 ppm for pyrrolidine CH2 groups) .
- FT-IR : Peaks at ~1330 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] (e.g., m/z 255.1 for CHNOS) .
Advanced Research Questions
Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) mobile phase; monitor elution times for enantiomers .
- Circular Dichroism (CD) : Compare CD spectra to reference standards to confirm absolute configuration.
- Flack Parameter Analysis : For SC-XRD data, apply the Flack parameter (x) to resolve near-centrosymmetric ambiguities .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Methodological Answer : Substituent effects are evaluated via:
- SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-iodo derivatives) and test against target enzymes (e.g., carbonic anhydrase).
- Docking Simulations : Use AutoDock Vina to predict binding affinities to active sites .
Example: Chloro-substituted analogs show enhanced antimicrobial activity due to increased lipophilicity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For instance, discrepancies in anticancer activity may arise from differing MTT assay incubation times .
- Dose-Response Curves : Re-evaluate data using normalized Hill slopes to account for variability in potency measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
